molecular formula C7H4ClFO4S B2827394 4-(Chlorosulfonyl)-3-fluorobenzoic acid CAS No. 244606-33-5

4-(Chlorosulfonyl)-3-fluorobenzoic acid

Cat. No.: B2827394
CAS No.: 244606-33-5
M. Wt: 238.61
InChI Key: BFEPIUXQMZTCQM-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-3-fluorobenzoic acid: is an organic compound that features both a chlorosulfonyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfonyl)-3-fluorobenzoic acid typically involves the chlorosulfonation of 3-fluorobenzoic acid. This process can be carried out by reacting 3-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is typically performed at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and precise control of reaction parameters can help in achieving consistent product quality and high throughput .

Scientific Research Applications

Chemistry: 4-(Chlorosulfonyl)-3-fluorobenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of sulfonamides and other derivatives .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of compounds with specific properties tailored for various applications .

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-3-fluorobenzoic acid involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

  • 4-(Chlorosulfonyl)benzoic acid
  • 4-(Chlorosulfonyl)-2-fluorobenzoic acid
  • 4-(Chlorosulfonyl)-3-chlorobenzoic acid

Comparison: 4-(Chlorosulfonyl)-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzoic acid core. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the fluorine atom can influence the compound’s electronic properties and reactivity, making it more suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

4-chlorosulfonyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEPIUXQMZTCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244606-33-5
Record name 4-(chlorosulfonyl)-3-fluorobenzoic acid
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